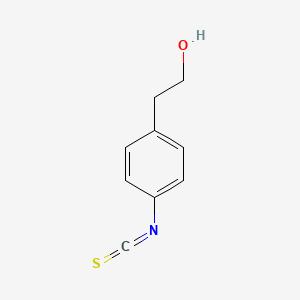![molecular formula C14H8N4S2 B12009001 2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B12009001.png)
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole is a heterocyclic compound with a fused thiazole-thiazole structure. This compound is known for its electron-deficient nature, high oxidative stability, and rigid planar structure, which makes it an attractive candidate for various applications in organic electronics and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the cyclization of thioamides. One classical method is the Jacobsen cyclization, where thioamides undergo cyclization to form the thiazolo[5,4-d]thiazole core . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
科学的研究の応用
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, its electron-deficient nature allows it to participate in electron transfer processes, making it effective in applications like fluorescence sensing and organic electronics . The compound’s rigid planar structure facilitates efficient π-π stacking interactions, which are crucial for its function in materials science .
類似化合物との比較
Similar Compounds
- 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
- 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole
Uniqueness
2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole stands out due to its unique combination of high oxidative stability, electron-deficient nature, and rigid planar structure. These properties make it particularly suitable for applications in organic electronics and materials science, where efficient electron transfer and strong intermolecular interactions are essential .
特性
分子式 |
C14H8N4S2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
2,5-dipyridin-3-yl-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C14H8N4S2/c1-3-9(7-15-5-1)11-17-13-14(19-11)18-12(20-13)10-4-2-6-16-8-10/h1-8H |
InChIキー |
TWKMGKATSXDDNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)N=C(S3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one](/img/structure/B12008921.png)




methanone](/img/structure/B12008957.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008970.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12008972.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12008975.png)

![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)

![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
